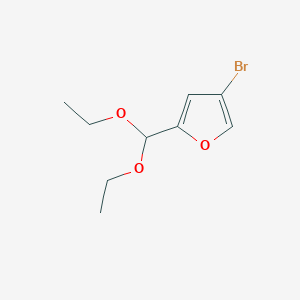

4-Bromo-2-(diethoxymethyl)furan

Übersicht

Beschreibung

“4-Bromo-2-(diethoxymethyl)furan” is a chemical compound with the molecular formula C9H13BrO3 . It is used as a building block for the synthesis of furanyl cyclobutenediones, potent G-protein coupled receptor antagonists .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The combined extracts are washed with saturated NaHCO3 and brine, dried over Na2SO4, filtered, concentrated, and purified by silica chromatography to provide "this compound" .Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The molecular weight is 249.10200 .Chemical Reactions Analysis

Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . The fate of selected FPCs and their potential are shown herein as an example only, where many more simple or complex chemicals can be obtained .Wissenschaftliche Forschungsanwendungen

Synthesis of Isomeric Bromo(diethoxyphosphorylmethyl)furans

A series of previously unknown bromo(diethoxyphosphorylmethyl)furans, including four of six possible regioisomers, was synthesized. These compounds were obtained either through bromination of (diethoxyphosphorylmethyl)furans or via a four-step synthesis process. This research demonstrates the versatility of 4-Bromo-2-(diethoxymethyl)furan derivatives in synthetic chemistry, especially in the synthesis of complex phosphorus-containing compounds (Pevzner, 2009).

Improvement of Furanic Diether Selectivity

Furanic diethers, considered potential biofuels or green solvents, have been synthesized with improved selectivity by adjusting Brønsted and Lewis acidity. This study highlights the potential of using this compound in the sustainable production of biofuels and green solvents (Fang et al., 2018).

Synthesis of 2-Substituted 3,4-Bis(diethoxyphosphorylmethyl)furans

Through the bromination and subsequent phosphorylation reactions, 2-substituted 3,4-bis(diethoxyphosphorylmethyl)furans were synthesized. This work provides insights into the synthetic utility of this compound in creating bisphosphorylated furan derivatives for various applications (Pevzner, 2015).

Conversion of Furans into Phosphinines

The [4+2] cycloadducts between furan compounds and a methylenechlorophosphane pentacarbonyltungsten complex were converted into corresponding 2-hydroxy- or 2-bromophosphinine complexes. This study showcases the transformative potential of furan derivatives in organophosphorus chemistry, leading to novel phosphinine complexes (Mao & Mathey, 2011).

Antibacterial Activity of Nitrovinylfuran G1 (Furvina)

The study on 2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina) revealed its antimicrobial activity against a broad spectrum of microorganisms. By examining its reactivity with thiol groups and the antibacterial effects of its conversion products, this research highlights the potential of brominated furan derivatives in developing new antimicrobial agents (Allas et al., 2016).

Zukünftige Richtungen

The future of furan and its derivatives lies in the switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

Eigenschaften

IUPAC Name |

4-bromo-2-(diethoxymethyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO3/c1-3-11-9(12-4-2)8-5-7(10)6-13-8/h5-6,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTFZLMKXMGKTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=CO1)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

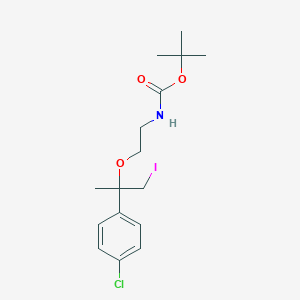

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-Biphenyl]-2-yloxy)aniline](/img/structure/B3120677.png)

![tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate](/img/structure/B3120713.png)

![tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate](/img/structure/B3120723.png)